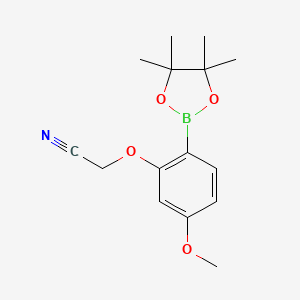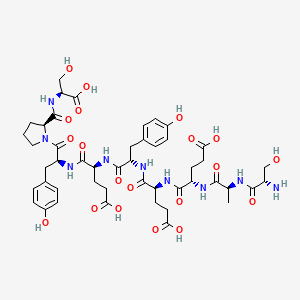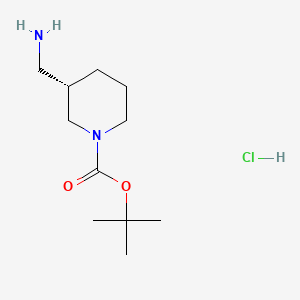
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid” is a type of organoboron compound. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including “(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid”, has been extensively studied. The major use of TFMP derivatives is in the protection of crops from pests . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular formula of “(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid” is C6H4BClF3NO2 . The structure includes a pyridine ring with a trifluoromethyl group and a boronic acid group attached to it.Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Preparation of (trifluoromethyl)pyridyllithiums
The compound can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction . This is a type of organolithium reagent, which are commonly used in synthetic organic chemistry as a strong base and a nucleophile.
Synthesis of Methiodide Salts
The compound can be used in the synthesis of methiodide salts . Methiodide salts are often used in medicinal chemistry due to their high solubility and stability.
Regioexhaustive Functionalization
Chloro (trifluoromethyl)pyridines derivatives, including “6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid”, are used as model substrates for regioexhaustive functionalization . This is a process where all possible sites of a molecule are modified.
Dye Manufacturing
It is an important raw material and intermediate used in the dye manufacturing field . The compound can be used to synthesize various dyes.
Functional Materials Development
Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Orientations Futures
Propriétés
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGIBOIRBBJRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675178 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
1217500-87-2 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

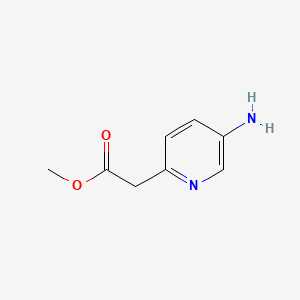
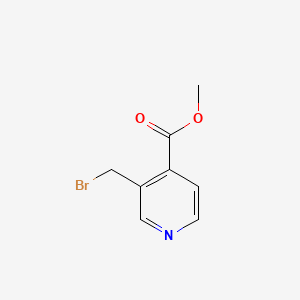

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)
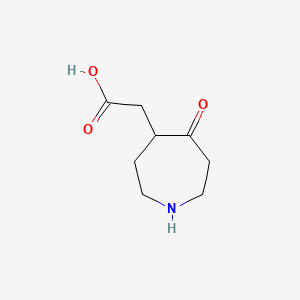
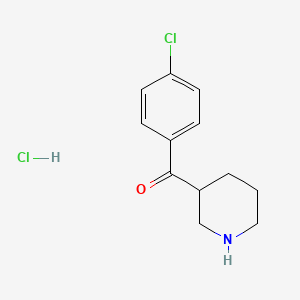
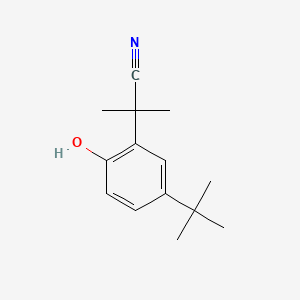
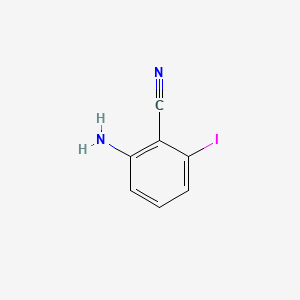
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)
